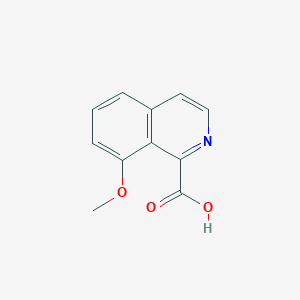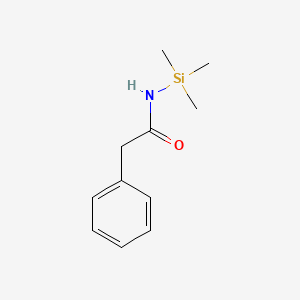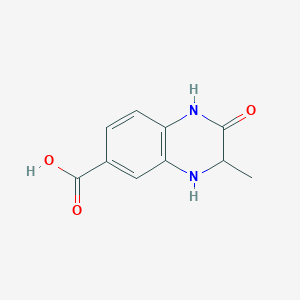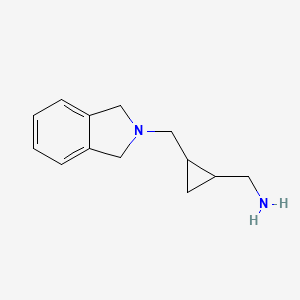![molecular formula C15H12O B11898345 4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11898345.png)
4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C15H12O It is a derivative of biphenyl, featuring a vinyl group at the 4’ position and an aldehyde group at the 3 position
Métodos De Preparación
The synthesis of 4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde can be achieved through several routes. One common method involves the reaction of 4-vinylbiphenyl with a formylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Addition: The vinyl group can undergo addition reactions with halogens or hydrogen halides to form dihalo or halo derivatives.
Aplicaciones Científicas De Investigación
4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of advanced materials, such as liquid crystals and optoelectronic devices, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The vinyl group can participate in polymerization reactions, leading to the formation of complex polymeric structures.
Comparación Con Compuestos Similares
4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde can be compared with other similar compounds, such as:
4-Vinylbiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4’-Vinyl-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.
4,4’-Divinylbiphenyl: Contains two vinyl groups, making it more suitable for polymerization reactions.
The uniqueness of 4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde lies in its combination of a vinyl group and an aldehyde group, providing a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C15H12O |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
3-(4-ethenylphenyl)benzaldehyde |
InChI |
InChI=1S/C15H12O/c1-2-12-6-8-14(9-7-12)15-5-3-4-13(10-15)11-16/h2-11H,1H2 |
Clave InChI |
FFOHFDYWQRZWDM-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)C2=CC=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















